Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is an organoheterocyclic compound with the molecular formula C9H8BrN3O2 . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves site-selective cross-coupling reactions. One common method starts with 2,6-dibromopyrazolo[1,5-a]pyrimidine. The regio-controlled Sonogashira-type coupling of this precursor with a wide range of terminal alkynes proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C6-position can be substituted with different functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to introduce various substituents at specific positions.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as reagents.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines as reagents.
Major Products
The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further diversified for different applications .
Scientific Research Applications
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has significant applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potential therapeutic agents due to its ability to interact with biological targets.
Material Science: The compound’s unique photophysical properties make it useful in the development of advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom at the C6-position. Similar compounds include:
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate: Differing in the position of the bromine atom.
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: Another isomer with different substitution patterns.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZTXIWJXOMKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662736 | |
Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-41-6 | |
Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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